6-Chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one
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Overview
Description
6-Chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one is a heterocyclic organic compound known for its blue fluorescence in aqueous solutions. This compound belongs to the phenoxazine family, which has garnered significant interest due to its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy.
Preparation Methods
The synthesis of 6-Chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one typically involves the reaction of 6-chloro-5H-benzo[a]phenoxazin-5-one with morpholine. The reaction is catalyzed by palladium and t-BuXPhos in the presence of potassium phosphate (K₃PO₄) as a base . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formation of the desired product.
Chemical Reactions Analysis
6-Chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like manganese dioxide (MnO₂) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the chlorine atom can be replaced by other nucleophiles.
Scientific Research Applications
6-Chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one has a wide range of scientific research applications, including:
Chemistry: Used as a photoredox catalyst in organic synthesis.
Biology: Acts as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes and dye-sensitized solar cells
Mechanism of Action
The mechanism of action of 6-Chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy . Additionally, its fluorescent properties allow it to be used as a probe for detecting specific biomolecules.
Comparison with Similar Compounds
6-Chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one can be compared with other phenoxazine derivatives such as:
- 6-Methyl-9-nitro-5H-benzo[a]phenoxazin-5-one
- 6-Methyl-10-nitro-5H-benzo[a]phenoxazin-5-one
- Actinomycin D : A well-known phenoxazine derivative with strong antitumor properties .
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties. The unique combination of the morpholine and chlorine substituents in this compound contributes to its distinct fluorescence and potential therapeutic applications .
Properties
IUPAC Name |
6-chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-17-19(24)14-4-2-1-3-13(14)18-20(17)26-16-11-12(5-6-15(16)22-18)23-7-9-25-10-8-23/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKRTGVNWBKSMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C4C5=CC=CC=C5C(=O)C(=C4O3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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